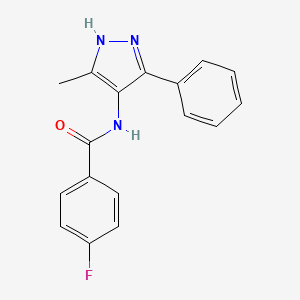
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
化学反応の分析
Types of Reactions
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- exerts its effects involves its interaction with specific molecular targets. These interactions often involve hydrogen bonding and van der Waals forces, which facilitate the compound’s binding to enzymes or receptors. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- 3,4-Piperidinediol, 5-(difluoromethyl)-, (3R,4R,5S)-
- 3,4-Piperidinediol, 2-methyl-, (2R,3R,4R)-
- 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4R)-rel- (9CI)
Uniqueness
3,4-Piperidinediol, 5-methyl-, (3R,4R,5S)- is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable in applications where precise molecular interactions are required.
特性
CAS番号 |
780782-20-9 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC名 |
(3R,4R,5S)-5-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-4-2-7-3-5(8)6(4)9/h4-9H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
InChIキー |
WPRCMXASRHJGNG-KVQBGUIXSA-N |
異性体SMILES |
C[C@H]1CNC[C@H]([C@@H]1O)O |
正規SMILES |
CC1CNCC(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)

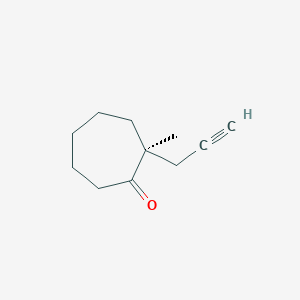
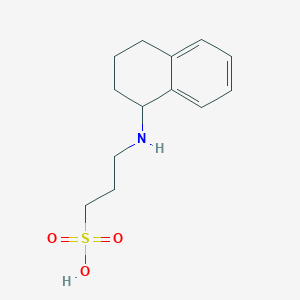
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)

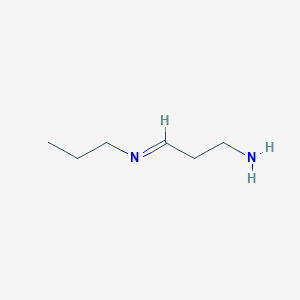
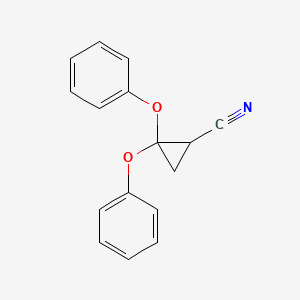

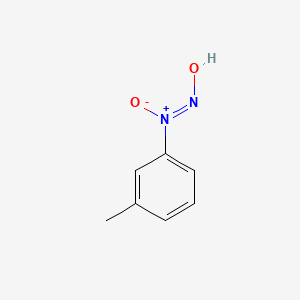
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)

